molecular formula C15H18F2NNaO3 B7450210 Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate

Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate

Cat. No.: B7450210
M. Wt: 321.29 g/mol
InChI Key: VNTDPHRSFCXEFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate is a chemical compound that has been widely used in scientific research. It is also known as Difluoromethylornithine or DFMO, and it is a potent inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. DFMO has been shown to have antiproliferative effects in cancer cells and has been investigated as a potential chemotherapeutic agent.

Mechanism of Action

DFMO inhibits the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting ODC, DFMO reduces the levels of polyamines in cancer cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its antiproliferative effects, DFMO has been shown to have anti-inflammatory properties and to modulate the immune system. DFMO has also been investigated for its potential use in the treatment of parasitic infections, such as African sleeping sickness.

Advantages and Limitations for Lab Experiments

DFMO has several advantages for use in laboratory experiments. It is a potent inhibitor of ODC and has been extensively studied, making it a well-characterized compound. However, DFMO can be expensive and difficult to synthesize, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on DFMO. One area of interest is the development of DFMO analogs that may have improved efficacy or reduced toxicity. Another area of interest is the investigation of DFMO in combination with other chemotherapeutic agents, as it may have synergistic effects. Finally, there is ongoing research into the use of DFMO in the treatment of parasitic infections, particularly African sleeping sickness.

Synthesis Methods

DFMO is synthesized by reacting difluoromethylornithine hydrochloride with sodium hydroxide in water. The resulting sodium salt is then purified by recrystallization.

Scientific Research Applications

DFMO has been extensively studied for its potential use in cancer treatment. It has been shown to have antiproliferative effects in a variety of cancer cell lines, including breast, colon, and prostate cancer. DFMO has also been investigated as a chemopreventive agent, as it can inhibit the formation of tumors in animal models.

Properties

IUPAC Name

sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3.Na/c1-8(2)6-10(7-13(19)20)15(21)18-12-5-4-11(16)14(17)9(12)3;/h4-5,8,10H,6-7H2,1-3H3,(H,18,21)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTDPHRSFCXEFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)NC(=O)C(CC(C)C)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.